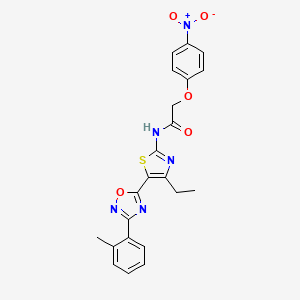
ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is synthesized through a multi-step process, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, this compound has been shown to have anti-microbial properties and can inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs for other diseases. One of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Orientations Futures
There are several future directions for the research of ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and signaling pathways that it targets. Another direction is to explore the potential applications of this compound in other fields, such as anti-inflammatory and anti-microbial drug development. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, and to explore its potential as a cancer drug.
Méthodes De Synthèse
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate is synthesized through a multi-step process. The first step involves the synthesis of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-(2-hydroxyphenoxy)acetic acid to yield ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetate. The final step involves the amidation of the ester using benzoyl chloride and ammonia to yield ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate.
Applications De Recherche Scientifique
Ethyl 4-(2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
ethyl 4-[[2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-28-22(27)15-9-11-16(12-10-15)23-19(26)13-29-18-8-6-5-7-17(18)21-24-20(14(2)3)25-30-21/h5-12,14H,4,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKNSIRBQDZICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


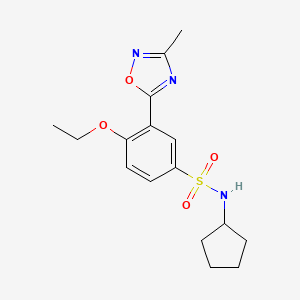
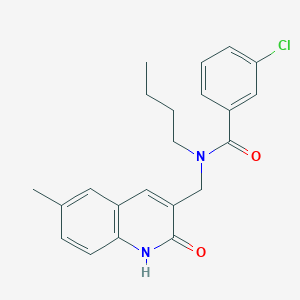
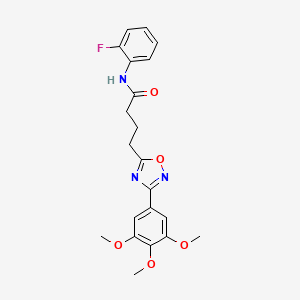
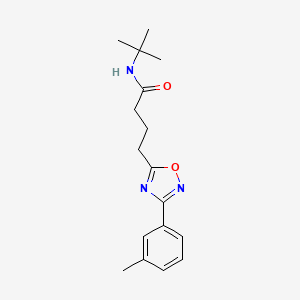

![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)
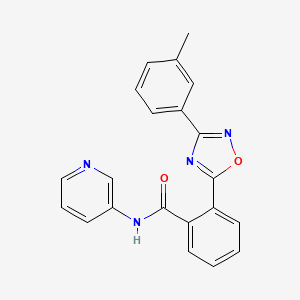
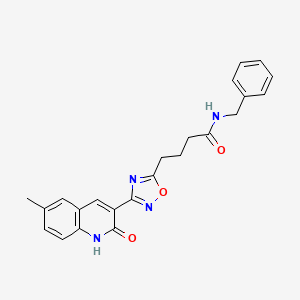
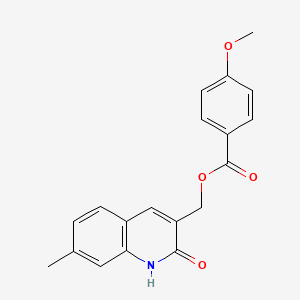
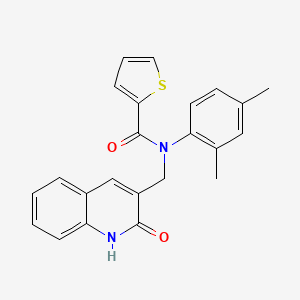
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)

